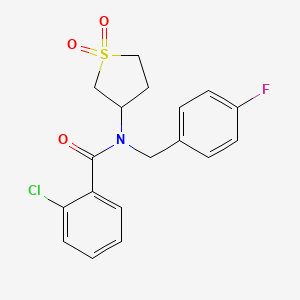

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide

Description

2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide is a benzamide derivative featuring a 2-chloro-substituted benzoyl group, a 4-fluorobenzyl moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) ring. Below, we compare its structural, electronic, and pharmacological attributes with closely related analogs, leveraging crystallographic, synthetic, and substituent-effect data from diverse sources.

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO3S/c19-17-4-2-1-3-16(17)18(22)21(15-9-10-25(23,24)12-15)11-13-5-7-14(20)8-6-13/h1-8,15H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFETZRQKUZHBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an amine under dehydrating conditions.

Introduction of the Dioxidotetrahydrothienyl Group: This step involves the reaction of the benzamide intermediate with a thienyl derivative, followed by oxidation to introduce the dioxidotetrahydrothienyl moiety.

Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is introduced to the amide nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the oxidation state of the thienyl group.

Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

- Ring Systems : The sulfolane-derived ring (1,1-dioxidotetrahydrothiophen-3-yl) in the target compound promotes conformational rigidity compared to dihydrothiophene analogs (). This may enhance binding specificity in biological targets.

- Steric bulk from substituents like 4-methylphenyl () or diethylamino () may hinder intermolecular interactions or enzymatic metabolism.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The target compound’s fluorobenzyl group balances hydrophobicity (LogP ~3.2), favoring blood-brain barrier penetration compared to more polar analogs (e.g., ).

- Bioactivity Trends: Chlorine and fluorine substituents () correlate with pesticidal or CNS activity, while diethylamino groups () may enhance solubility for systemic delivery.

Biological Activity

The compound 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the modification of existing benzamide structures. The introduction of a chloro and fluorobenzyl group enhances the pharmacological profile by potentially improving solubility and biological activity. The synthetic pathway generally includes:

- Formation of the tetrahydrothiophene moiety : This is achieved through cyclization reactions involving sulfur-containing precursors.

- Chlorination : The introduction of the chlorine atom is performed using standard chlorination techniques.

- Fluorobenzyl substitution : This step enhances the compound's interaction with biological targets.

Biological Activity

Recent studies have reported on the biological activity of similar benzamide derivatives, indicating a range of effects against various pathogens.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. In vitro assays have shown promising results:

- Against P. falciparum : A study indicated moderate activity with IC50 values ranging from 5 to 20 µM for structurally related compounds, suggesting potential effectiveness in malaria treatment .

- Against L. donovani : Compounds in this class exhibited significant anti-leishmanial activity, with some derivatives achieving IC50 values below 10 µM .

Insecticidal and Fungicidal Activities

In addition to its antiparasitic properties, the compound has demonstrated insecticidal effects against agricultural pests:

- Insecticidal activity : Preliminary bioassays revealed that certain derivatives exhibited over 70% lethality against pests like Mythimna separate at concentrations of 500 mg/L .

- Fungicidal activity : Compounds similar to the target compound showed significant fungicidal activities with inhibition rates exceeding 90% against various fungal strains .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) on the benzene ring significantly enhances biological activity by improving binding affinity to target sites.

- Tetrahydrothiophene Ring : This moiety contributes to increased lipophilicity, facilitating better membrane permeability and enhancing overall bioactivity.

Case Studies

Several case studies have explored the efficacy of benzamide derivatives in treating infectious diseases:

- Anti-Tubercular Activity : A series of benzamide derivatives were tested against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 µM, indicating their potential as anti-tubercular agents .

- Evaluation in Animal Models : In vivo studies using murine models demonstrated that selected compounds significantly reduced parasite load in infected subjects, supporting their therapeutic potential.

Q & A

Q. What synthetic protocols are recommended for preparing 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide?

A typical synthesis involves reacting a substituted benzamide precursor with appropriate alkylating agents under anhydrous conditions. For example, a similar compound () was synthesized by dissolving the amine precursor in tetrahydrofuran (THF), adding NaH as a base, and introducing the acyl chloride derivative. The reaction is stirred for 16–24 hours, followed by solvent removal, purification via column chromatography, and recrystallization in ethyl acetate. Key parameters include inert atmosphere control (N₂/Ar) and stoichiometric ratios to minimize byproducts. Characterization via NMR, FT-IR, and mass spectrometry is essential to confirm purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, in analogous compounds (), SCXRD revealed dihedral angles between aromatic rings (~60°) and critical intermolecular interactions (e.g., Cl···Cl contacts at 3.35 Å). Refinement using SHELXL ( ) achieves R factors below 0.05, with hydrogen atoms constrained using riding models. Complementary techniques include:

- NMR : To verify substitution patterns and confirm regiochemistry.

- FT-IR : To identify sulfone (S=O) and amide (C=O) stretches.

- Elemental analysis : To validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in assay conditions or cellular uptake. To address this:

- Perform dose-response studies across multiple cell lines (e.g., prostate cancer vs. non-tumorigenic) to assess selectivity.

- Use molecular docking to predict binding affinities to target enzymes (e.g., bacterial PPTases in ) and validate via surface plasmon resonance (SPR).

- Analyze solubility and logP to correlate bioactivity with physicochemical properties .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Crystallization difficulties often stem from conformational flexibility or weak intermolecular interactions. Strategies include:

- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to modulate nucleation.

- Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered crystal growth.

- Additives : Introduce trace amounts of co-solvents (e.g., DMSO) to stabilize packing. In related structures (), Cl···O and π-π interactions guided crystal packing. Software like WinGX ( ) aids in refining disordered regions .

Q. How does molecular conformation influence the compound’s bioactivity and target selectivity?

The compound’s bioactivity is highly sensitive to the spatial arrangement of substituents. For instance:

- The tetrahydrothiophene-1,1-dioxide group introduces rigidity, favoring interactions with hydrophobic enzyme pockets.

- The 4-fluorobenzyl moiety’s orientation (dihedral angle ~60°) may sterically hinder non-target binding. Computational tools (e.g., Gaussian for DFT calculations) can optimize torsion angles, while MD simulations predict conformational stability in biological environments .

Q. What methodologies are recommended for analyzing intermolecular interactions in solid-state structures?

Use Hirshfeld surface analysis (via CrystalExplorer) to quantify contact contributions (e.g., H-bonding, halogen interactions). For example, in , Cl···Cl contacts constituted 8.2% of the surface, while O···H interactions accounted for 12.5%. Pair distribution function (PDF) analysis can further resolve amorphous phase interactions. Refinement software like SHELXL ( ) and visualization via ORTEP-3 ( ) are critical for interpreting these data .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.